Cas no 300668-52-4 (4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one)
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one
- 2(1H)-Pyrimidinone, 4-(4-ethoxy-3-methoxyphenyl)-3,4-dihydro-6-methyl-5-nitro-
- 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one
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- Inchi: 1S/C14H17N3O5/c1-4-22-10-6-5-9(7-11(10)21-3)12-13(17(19)20)8(2)15-14(18)16-12/h5-7,12H,4H2,1-3H3,(H2,15,16,18)
- InChI Key: DIUHRZFDPWMVKL-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=C([N+]([O-])=O)C(C2=CC=C(OCC)C(OC)=C2)N1
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3336-0016-2μmol |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-5μmol |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-10μmol |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-20μmol |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-1mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-2mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-3mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-4mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-5mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3336-0016-10mg |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one |
300668-52-4 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one
Introduction to 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one (CAS No. 300668-52-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one, identified by its CAS number 300668-52-4, represents a structurally intriguing molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique scaffold, combining a tetrahydropyrimidinone core with a nitro-substituted nitrogen atom and an aromatic ring system bearing ethoxy and methoxy groups, positions it as a versatile building block for drug discovery initiatives.
Recent advancements in computational chemistry and molecular modeling have highlighted the compound's pharmacophoric features, which include hydrogen bonding capabilities, aromatic interactions, and potential metal chelation properties. These attributes make it a promising candidate for the development of novel therapeutic agents targeting a variety of biological pathways. The nitro group in particular has garnered attention for its ability to modulate reactivity and bioavailability when incorporated into drug molecules.
In the context of modern drug design, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring creates a dynamic electronic environment. This feature allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability—key factors in optimizing drug-like characteristics. Furthermore, the tetrahydropyrimidinone moiety is well-documented for its role in enhancing binding affinity to biological targets, making it a valuable component in medicinal chemistry libraries.
Recent studies have demonstrated the compound's utility as an intermediate in synthesizing derivatives with enhanced biological activity. For instance, modifications at the 4-(4-ethoxy-3-methoxyphenyl) aromatic ring have been explored to improve selectivity against specific enzymes or receptors. These modifications often involve strategic substitutions that preserve core pharmacophoric elements while introducing novel interactions with biological targets.
The 5-nitro substituent on the tetrahydropyrimidinone ring has been particularly studied for its potential prodrug applications. Nitro groups can undergo reduction to amine derivatives under physiological conditions, releasing bioactive species or altering molecular properties to enhance tissue penetration or target specificity. This reactivity has been leveraged in designing compounds with tunable pharmacokinetic profiles.
Another area of interest is the compound's role as a scaffold for developing kinase inhibitors. The structural motif of 1,2,3,4-tetrahydropyrimidin-2-one is frequently found in kinase inhibitors due to its ability to mimic ATP binding pockets. By incorporating the 6-methyl group and other substituents strategically positioned around the core structure, researchers can optimize interactions with key residues in kinase active sites.
The combination of methoxy and ethoxy groups on the aromatic ring provides additional opportunities for diversification through functionalization strategies such as halogenation or alkylation. These modifications can be tailored to modulate electronic properties or introduce new binding interactions with biological targets. Such flexibility makes this compound an attractive candidate for high-throughput screening campaigns aimed at identifying lead compounds for further development.
From a synthetic chemistry perspective, 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one exemplifies an elegant example of multi-step organic synthesis where regioselective functionalization and protection-deprotection strategies are employed to construct complex heterocyclic frameworks. Recent methodological advances have enabled more efficient synthetic routes to such molecules using transition-metal catalysis or microwave-assisted processes.
In conclusion, 300668-52-4 continues to be a subject of intense research due to its structural complexity and diverse biological potential. Its applications span from serving as a key intermediate in drug synthesis to being investigated as an active pharmaceutical ingredient (API) itself. As computational methods improve and new synthetic techniques emerge, 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one is poised to play an increasingly significant role in advancing therapeutic interventions across multiple disease areas.
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